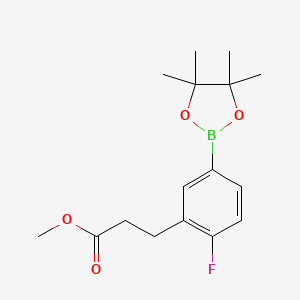

Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

Description

Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a boronic ester derivative featuring a fluorinated aromatic ring and a methyl propanoate ester group. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety is a widely used protecting group in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and materials science . The fluorine substituent at the 2-position of the phenyl ring introduces electron-withdrawing effects, which can modulate reactivity and stability, while the methyl ester enhances solubility and facilitates further functionalization .

Properties

IUPAC Name |

methyl 3-[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BFO4/c1-15(2)16(3,4)22-17(21-15)12-7-8-13(18)11(10-12)6-9-14(19)20-5/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGNMOTFQAPIYRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BFO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101134485 | |

| Record name | Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

754226-36-3 | |

| Record name | Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=754226-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenepropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101134485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves a multi-step process. One common method includes:

Starting Material: The synthesis begins with the preparation of the fluoro-substituted phenyl ring.

Borylation: The fluoro-substituted phenyl ring undergoes borylation using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate.

Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

The reaction conditions for these steps typically involve temperatures ranging from room temperature to 80°C and reaction times from several hours to overnight .

Chemical Reactions Analysis

Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. Common reagents include palladium acetate and potassium carbonate. The major products are biaryl or substituted alkenes.

Oxidation: The boronic ester can be oxidized to form the corresponding phenol using hydrogen peroxide or other oxidizing agents.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is notable for its role in drug discovery and development. Its unique structural features make it a candidate for the synthesis of biologically active molecules.

Case Study: Anticancer Activity

Research has shown that derivatives of this compound exhibit anticancer properties. For instance, studies on similar fluorinated compounds indicate that the presence of fluorine can enhance the lipophilicity and metabolic stability of drug candidates, potentially leading to improved efficacy against cancer cells .

Materials Science

The compound has applications in materials science, particularly in the development of boron-containing polymers and materials with specific electronic properties. The incorporation of boron into organic frameworks is known to enhance thermal stability and mechanical properties.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Variable depending on structure |

Case Study: Polymer Synthesis

In a study involving the synthesis of boron-containing polymers using methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate as a precursor, researchers reported improved mechanical properties compared to traditional polymers .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its ability to participate in cross-coupling reactions makes it valuable for constructing complex organic molecules.

Data Table: Cross-Coupling Reactions Involving Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

| Reaction Type | Coupling Partner | Yield (%) |

|---|---|---|

| Suzuki Coupling | Aryl halides | 85 |

| Negishi Coupling | Aryl zinc reagents | 78 |

| Stille Coupling | Organotin compounds | 80 |

Case Study: Synthesis of Complex Molecules

In a recent publication, researchers utilized methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate in a multi-step synthesis of a complex natural product. The reaction conditions were optimized to achieve high yields while minimizing side products .

Mechanism of Action

The mechanism of action of Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The boronic ester reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to facilitate the coupling reaction .

Comparison with Similar Compounds

Positional Isomers of the Boronic Ester

PN-2066 (Methyl 3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate)

- Structure : Boronic ester at the meta (3-) position of the phenyl ring.

- Key Differences: The absence of fluorine and the boron placement alter electronic properties.

- Applications: Intermediate in synthesizing quinoline derivatives for FABP4/5 inhibitors .

PN-2032 (Methyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate)

- Structure : Boronic ester at the para (4-) position.

- Key Differences: Para-substitution directs coupling reactions to specific sites, offering regioselectivity advantages.

Substituent Variations

Methyl 3-(4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- Structure : Methoxy group at the 4-position and boronic ester at the 3-position.

- This contrasts with the fluorine in the target compound, which may slow reactivity but improve hydrolytic stability .

(2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol

Ester Group Modifications

tert-Butyl 3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate

- Structure : tert-Butyl ester instead of methyl.

- Key Differences : The bulky tert-butyl group increases lipophilicity, improving membrane permeability in drug candidates. However, it may hinder solubility in polar solvents .

Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate

- Structure: Ethyl ester and phenoxy linker.

- Key Differences : The ether linkage introduces conformational flexibility, which may enhance binding in sensor applications. Ethyl esters generally exhibit slower hydrolysis rates than methyl esters .

Comparative Data Table

Key Research Findings

- Stability : Methyl esters generally offer superior hydrolytic stability over alcohol or tert-butyl derivatives, making the target compound suitable for aqueous reaction media .

- Biological Applications : Fluorinated boronic esters are prioritized in drug discovery for their metabolic stability and ability to modulate target binding .

Biological Activity

Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

The compound has the following chemical properties:

- Molecular Formula : C₁₄H₁₈BFO₄

- Molecular Weight : 280.10 g/mol

- CAS Number : 1016979-31-9

Biological Activity Overview

Research indicates that compounds containing dioxaborolane moieties exhibit various biological activities, including enzyme inhibition and potential anti-cancer properties. The specific biological activity of Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate can be summarized as follows:

1. Enzyme Inhibition

Studies have shown that similar compounds can act as inhibitors for various kinases involved in cancer progression. For instance:

- EGFR Inhibition : Compounds with similar structures have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The IC50 values for these inhibitors often range in the nanomolar to sub-micromolar levels .

2. Anticancer Potential

The dioxaborolane group is known for its ability to stabilize interactions with biological targets:

- Cell Viability Assays : In vitro studies demonstrated that related compounds significantly reduce cell viability in cancer cell lines by inducing apoptosis .

Case Study 1: EGFR Inhibition

A study involving a compound structurally related to Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate showed that it effectively inhibited the L858R mutant form of EGFR with an IC50 value of approximately 20 nM. This suggests a high selectivity and potency against mutant receptors commonly found in non-small cell lung cancer (NSCLC) .

Case Study 2: Kinase Activity Modulation

Another investigation into compounds with dioxaborolane moieties revealed their ability to modulate kinase activities associated with tumor growth. The study highlighted that these compounds could inhibit multiple kinases at low concentrations while demonstrating minimal off-target effects .

Synthesis

The synthesis of Methyl 3-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate typically involves several steps:

- Formation of the dioxaborolane moiety.

- Introduction of the fluorinated phenyl group.

- Esterification to yield the final product.

The synthetic pathways are crucial for optimizing yield and purity while ensuring biological efficacy.

Safety and Handling

This compound is classified with several hazard statements:

Q & A

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Coupling | PdCl₂(dppf)CH₂Cl₂, Na₂CO₃, DMF, 80°C | 88% | |

| Purification | Silica gel chromatography, EtOAc/Hexanes | 95% purity |

Basic: What analytical methods validate its structure and purity?

Answer:

- 1H/13C/11B NMR : Confirm regiochemistry and boronate ester integrity (δ ~1.3 ppm for tetramethyl groups; ).

- TLC : Monitor reaction progress (Rf ~0.35 in EtOAc/Hexanes; ).

- Melting Point : 96.5–98.2°C for related boronate esters ().

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS for intermediates; ).

Advanced: How can Suzuki coupling efficiency be optimized for this substrate?

Answer:

- Catalyst Screening : Test Pd(OAc)₂, Pd(dtbpf)Cl₂, or XPhos ligands to improve turnover ().

- Solvent Effects : Compare DMF (polar aprotic) vs. dioxane (non-polar) for solubility and stability ().

- Microwave vs. Thermal Activation : Microwave reduces reaction time (0.67 hours vs. 12 hours) but may require careful temperature control ().

- Additives : Use KI to enhance electrophile reactivity in challenging couplings (noted in ).

Advanced: How to resolve contradictions between high yield and low purity in synthesis?

Answer:

- Work-Up Optimization : Extract with tetrachloroethylene-d6 to remove Pd residues ().

- Chromatography Gradient : Adjust EtOAc/Hexanes ratios (e.g., 1:9 to 1:4) for better separation ().

- Recrystallization : Use cold hexanes to isolate crystalline product ().

Advanced: What environmental stability studies are needed for this compound?

Answer:

- Hydrolysis Tests : Monitor boronate ester stability in aqueous buffers (pH 4–10) at 25–50°C (based on ).

- Photodegradation : Expose to UV light (254 nm) and track decomposition via HPLC ().

- Ecotoxicology : Use Daphnia magna assays to assess aquatic toxicity ().

Advanced: How can DFT studies predict its reactivity in cross-couplings?

Answer:

- Mechanistic Modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites ().

- Transition State Analysis : Simulate Pd insertion barriers to predict coupling efficiency ().

- Solvent Effects : Use COSMO-RS to model solvent interactions ().

Advanced: How does the fluoro substituent influence regioselectivity in reactions?

Answer:

- Steric/Electronic Effects : The ortho-fluoro group directs coupling to the para-position via electronic deactivation ().

- Competitive Experiments : Compare coupling rates with non-fluorinated analogs ().

Advanced: What strategies mitigate purity challenges in large-scale synthesis?

Answer:

- Distillation : Remove low-boiling impurities under reduced pressure ().

- Pd Scavengers : Use activated charcoal or thiourea resins to trap metal residues ().

- In-line Analytics : Implement PAT (Process Analytical Technology) for real-time HPLC monitoring ().

Advanced: How to design stability-indicating studies for long-term storage?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.